molecular formula C7H15NO B8151019 4-(Methoxy-d3-methyl)piperidine

4-(Methoxy-d3-methyl)piperidine

Cat. No.: B8151019
M. Wt: 132.22 g/mol
InChI Key: IHJDIDHHEBJPDL-FIBGUPNXSA-N
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Description

4-(Methoxy-d3-methyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. The compound this compound is particularly notable for its deuterium substitution, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxy-d3-methyl)piperidine can be achieved through multi-component reactions involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, good yields, and mild reaction conditions.

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation and cyclization reactions. For instance, the use of ionic liquids as catalysts has been explored for the green synthesis of piperidine derivatives . These methods are designed to be efficient, environmentally friendly, and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxy-d3-methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion to piperidinones.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Introduction of different functional groups on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, boron reagents for Suzuki–Miyaura coupling, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives, which are valuable in pharmaceutical synthesis .

Scientific Research Applications

4-(Methoxy-d3-methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxy-d3-methyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit certain enzymes and receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Methoxy-d3-methyl)piperidine include other piperidine derivatives such as:

Uniqueness

What sets this compound apart is its deuterium substitution, which can enhance its stability and alter its metabolic profile. This makes it a valuable compound for studying the effects of isotopic substitution on chemical and biological properties.

Properties

IUPAC Name

4-(trideuteriomethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJDIDHHEBJPDL-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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